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Compound Name: Tungsten (W)

Cat. No.: B13828277

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

tungsten-based catalysts in key organic synthesis reactions. Tungsten catalysis offers a

versatile and often more sustainable alternative to traditional methods, with applications

ranging from complex molecule synthesis to the formation of fundamental organic building

blocks. These notes are intended to serve as a practical guide for laboratory implementation.

Olefin Metathesis with Schrock-type Tungsten
Catalysts
Olefin metathesis is a powerful carbon-carbon double bond forming reaction, for which

tungsten alkylidene complexes, known as Schrock catalysts, exhibit high activity. These

catalysts are particularly effective for the metathesis of sterically demanding and electron-

deficient olefins.

Data Presentation
Table 1: Substrate Scope for Ring-Closing Metathesis (RCM) using a Schrock-type Tungsten

Catalyst
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Entry Substrate Product Yield (%)
Catalyst
Loading
(mol%)

1
Diethyl

diallylmalonate

1-Carbethoxy-1-

(carbethoxymeth

yl)cyclopent-3-

ene

98 1

2

N,N-Diallyl-p-

toluenesulfonami

de

1-(p-

Tolylsulfonyl)-2,5

-dihydro-1H-

pyrrole

95 1

3 Diallyl ether 2,5-Dihydrofuran 92 2

4 1,7-Octadiene Cyclohexene 85 5

Data compiled from representative literature. Yields are for isolated products.

Experimental Protocol: Ring-Closing Metathesis of
Diethyl Diallylmalonate
Materials:

Schrock catalyst (e.g., W(NAr)(CHCMe₂Ph)(OtBu)₂)

Diethyl diallylmalonate

Anhydrous toluene

Standard Schlenk line and glassware

Magnetic stirrer and heating plate

Procedure:

In a glovebox, a Schlenk flask is charged with the Schrock catalyst (1 mol%).
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Anhydrous, degassed toluene is added to dissolve the catalyst.

Diethyl diallylmalonate is added to the flask via syringe.

The flask is sealed, removed from the glovebox, and connected to a Schlenk line under an

inert atmosphere (e.g., argon).

The reaction mixture is stirred at room temperature (or heated as required) and monitored by

TLC or GC-MS.

Upon completion, the reaction is quenched by opening the flask to air.

The solvent is removed under reduced pressure, and the residue is purified by flash column

chromatography on silica gel to afford the desired cyclopentene product.

Reaction Mechanism: The Chauvin Mechanism
The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which

involves a [2+2] cycloaddition between the metal alkylidene and an olefin to form a

metallacyclobutane intermediate. This intermediate can then undergo a retro [2+2]

cycloaddition to generate a new olefin and a new metal alkylidene, propagating the catalytic

cycle.[1]

Chauvin Mechanism for Olefin Metathesis

Asymmetric Epoxidation of Allylic and Homoallylic
Alcohols
A tungsten-bishydroxamic acid (BHA) complex serves as an efficient and environmentally

friendly catalyst for the asymmetric epoxidation of allylic and homoallylic alcohols, utilizing

aqueous hydrogen peroxide as the oxidant.[2][3][4][5][6][7] This method provides high

enantioselectivity under mild, aerobic conditions.[2][4][5][6]

Data Presentation
Table 2: Tungsten-Catalyzed Asymmetric Epoxidation of Various Allylic Alcohols[7]
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Entry
Substrate
(Allylic
Alcohol)

Product Yield (%) ee (%)

1 (Z)-2-Hexen-1-ol
(2S,3S)-2,3-

Epoxyhexan-1-ol
85 96

2 (E)-2-Hexen-1-ol
(2R,3R)-2,3-

Epoxyhexan-1-ol
82 92

3 Cinnamyl alcohol

(2R,3S)-3-

Phenyl-2,3-

epoxypropan-1-

ol

91 98

4 Geraniol
(2S,3S)-6,7-

Epoxygeraniol
78 94

5 Linalool

(3S)-3,7-

Dimethyl-1,2-

epoxy-6-octen-3-

ol

88 84

Reactions performed at room temperature using WO₂(acac)₂, a bishydroxamic acid ligand, and

30% aq. H₂O₂. Yields are for isolated products. Enantiomeric excess (ee) determined by chiral

HPLC analysis.

Experimental Protocol: Asymmetric Epoxidation of (Z)-2-
Hexen-1-ol
Materials:

Tungsten(VI) oxo-bis(acetylacetonate) (WO₂(acac)₂)

Bishydroxamic acid (BHA) ligand (e.g., BHA-5 as described in the literature)[2]

(Z)-2-Hexen-1-ol

30% Aqueous hydrogen peroxide (H₂O₂)
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Sodium chloride (NaCl)

Dichloromethane (DCM)

Standard laboratory glassware

Procedure:

To a vial open to the air, add WO₂(acac)₂ (2 mol%) and the bishydroxamic acid ligand (2.4

mol%).

Add dichloromethane (DCM) as the solvent.

Add (Z)-2-hexen-1-ol and sodium chloride (0.5 equiv).

To the stirred mixture, add 30% aqueous hydrogen peroxide (2.0 equiv) dropwise at room

temperature.

The reaction is stirred at room temperature and monitored by TLC.

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium

thiosulfate.

The layers are separated, and the aqueous layer is extracted with DCM.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel.

Catalytic Cycle
The proposed catalytic cycle involves the formation of a tungsten-peroxo species, which is the

active oxidant. The chiral bishydroxamic acid ligand creates a chiral environment around the

tungsten center, enabling enantioselective oxygen transfer to the double bond of the allylic

alcohol.
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Catalytic Cycle for Asymmetric Epoxidation

Synthesis of 2,4,5-Triarylimidazoles using Sodium
Tungstate
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Sodium tungstate dihydrate serves as an inexpensive and environmentally benign catalyst for

the one-pot, three-component synthesis of 2,4,5-triarylimidazoles from an aromatic aldehyde,

benzil, and ammonium acetate.[8] This method offers short reaction times and high yields.[8]

Data Presentation
Table 3: Sodium Tungstate-Catalyzed Synthesis of 2,4,5-Triarylimidazoles[8]

Entry Aldehyde Product Time (min) Yield (%)

1 Benzaldehyde
2,4,5-Triphenyl-

1H-imidazole
30 92

2

4-

Chlorobenzaldeh

yde

2-(4-

Chlorophenyl)-4,

5-diphenyl-1H-

imidazole

35 95

3

4-

Methoxybenzald

ehyde

2-(4-

Methoxyphenyl)-

4,5-diphenyl-1H-

imidazole

40 90

4

4-

Nitrobenzaldehy

de

2-(4-

Nitrophenyl)-4,5-

diphenyl-1H-

imidazole

45 88

5

2-

Chlorobenzaldeh

yde

2-(2-

Chlorophenyl)-4,

5-diphenyl-1H-

imidazole

60 85

Reactions were carried out by refluxing a mixture of benzil (2 mmol), aldehyde (2 mmol),

ammonium acetate (3 mmol), and sodium tungstate (10 mol%) in ethanol.[8]

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-
imidazole
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Materials:

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

Benzil

Benzaldehyde

Ammonium acetate

Ethanol

Round-bottom flask with reflux condenser

Magnetic stirrer and heating mantle

Procedure:

A mixture of benzil (2 mmol), benzaldehyde (2 mmol), ammonium acetate (3 mmol), and

sodium tungstate dihydrate (10 mol %) in ethanol (2 mL) is placed in a round-bottom flask.[8]

The mixture is refluxed at 80 °C with stirring.[8]

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

After completion (typically 30-60 minutes), the ethanol is evaporated under reduced

pressure.

The reaction mass is poured into ice-cold water.

The resulting solid is filtered, washed with water, and purified by recrystallization from

ethanol to yield the pure 2,4,5-triphenyl-1H-imidazole.

Proposed Reaction Workflow
The reaction proceeds through a multi-step condensation sequence, where sodium tungstate

likely acts as a Lewis acid to activate the carbonyl groups, facilitating the cyclization and

subsequent oxidation to form the aromatic imidazole ring.
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Reaction Workflow

Benzil + Aldehyde + NH₄OAc
+ Na₂WO₄ (cat.) in Ethanol

Reflux at 80°C

Monitor by TLC

Evaporation, Water Quench,
Filtration

Reaction Complete

Recrystallization from Ethanol

2,4,5-Triarylimidazole

Click to download full resolution via product page

Workflow for Triarylimidazole Synthesis

Low-Valent Tungsten-Catalyzed Aerobic Oxidative
Cross-Dehydrogenative Coupling
A low-valent tungsten catalyst, such as tungsten hexacarbonyl (W(CO)₆), facilitates the aerobic

oxidative cross-dehydrogenative coupling of thiols with phosphonates or indoles.[9][10] This
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method utilizes molecular oxygen as the sole, environmentally friendly oxidant and

demonstrates broad substrate scope and good functional group tolerance.[9][10]

Data Presentation
Table 4: Substrate Scope for the Aerobic Dehydrogenative Coupling of Thiols with

Phosphonates[9]

Entry Thiol Phosphonate Product Yield (%)

1 p-Toluenethiol
Diethyl

phosphonate

S-p-Tolyl diethyl

thiophosphate
90

2

4-

Methoxythiophen

ol

Diethyl

phosphonate

S-(4-

Methoxyphenyl)

diethyl

thiophosphate

92

3
4-

Chlorothiophenol

Diethyl

phosphonate

S-(4-

Chlorophenyl)

diethyl

thiophosphate

85

4 Thiophenol
Diphenylphosphi

ne oxide

S-Phenyl

diphenylphosphi

nothioate

82

5
2-Phenylethane-

1-thiol

Diethyl

phosphonate

S-(2-Phenylethyl)

diethyl

thiophosphate

78

Reactions were performed with thiol (0.2 mmol), phosphonate (0.3 mmol), W(CO)₆ (10 mol%),

and O₂ (1 atm) in THF at 100 °C for 24 h.[9]

Experimental Protocol: Synthesis of S-p-Tolyl diethyl
thiophosphate
Materials:
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Tungsten hexacarbonyl (W(CO)₆)

p-Toluenethiol

Diethyl phosphonate

Anhydrous Tetrahydrofuran (THF)

Schlenk tube

Oxygen balloon

Procedure:

To a dried 25 mL Schlenk tube, add p-toluenethiol (0.20 mmol), diethyl phosphonate (0.30

mmol), and W(CO)₆ (0.02 mmol) in anhydrous THF (2.0 mL).[9]

The atmosphere in the Schlenk tube is replaced with oxygen by evacuating and backfilling

with O₂ from a balloon three times.

The reaction mixture is stirred at 100 °C for 24 hours.

After completion, the mixture is cooled to room temperature, washed with saturated aqueous

NaCl solution, and extracted with ethyl acetate.

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated

under reduced pressure.

The crude product is purified by flash column chromatography.

Proposed Catalytic Cycle
The proposed mechanism involves the coordination of the thiol and phosphonate to the low-

valent tungsten center. Oxidative addition of the S-H and P-H bonds, followed by reductive

elimination, forms the P-S bond. The tungsten catalyst is then re-oxidized by molecular oxygen

to complete the catalytic cycle.
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Catalytic Cycle for Cross-Dehydrogenative Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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